molecular formula C12H15N3S B1465715 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine CAS No. 1249007-08-6

1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1465715
CAS No.: 1249007-08-6
M. Wt: 233.33 g/mol
InChI Key: GMNWOTDGQXVAHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is used in various fields, such as medicinal chemistry and materials science, where its properties contribute to the development of innovative solutions. It’s a versatile chemical compound used in scientific research.


Molecular Structure Analysis

The molecular formula of 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is C13H17N3S . Its unique structure enables its application in various fields, such as medicinal chemistry and materials science.


Chemical Reactions Analysis

This compound’s unique structure offers immense potential for exploring new reactions and synthesizing novel compounds. It’s used in scientific research for its versatile properties.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 247.36 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrazole derivatives, including those structurally similar to 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine, involves key intermediates that allow for the creation of a wide range of functionally diverse compounds. These synthetic pathways are critical for developing molecules with potential pharmaceutical applications. For instance, the facile synthesis of functionalized indole-3-yl pyrazole derivatives from key intermediates highlights the versatility and synthetic potency of these compounds in creating pharmacologically relevant derivatives (El‐Mekabaty, Mesbah, & Fadda, 2017).

Antimicrobial Activity

Several pyrazole derivatives demonstrate pronounced antimicrobial properties. Studies on cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines have shown significant antimicrobial activity, emphasizing the role of specific moieties in enhancing this activity (Sirakanyan et al., 2021).

Antidepressant and Anti-infective Properties

Research into the antidepressant and neurotoxicity screening of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides indicates potential therapeutic use as antidepressant medications. These findings underscore the importance of thiophene-based pyrazolines in psychiatric treatment (Mathew, Suresh, & Anbazhagan, 2014). Additionally, the synthesis of thiazole clubbed pyrazole derivatives has been explored for their potential as apoptosis inducers and anti-infective agents, further illustrating the broad spectrum of biological activities associated with these compounds (Bansal et al., 2020).

Anticancer Activity

The design and synthesis of pyrazolyl derivatives have been targeted for evaluation as potential anticancer agents, demonstrating the relevance of pyrazole compounds in oncological research. Certain derivatives have shown significant cytotoxicity against various cancer cell lines, highlighting the potential for pyrazole derivatives in cancer therapy (Alam, Alam, Panda, & Rahisuddin, 2018).

Properties

IUPAC Name

2-cyclopentyl-5-thiophen-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c13-12-8-10(11-6-3-7-16-11)14-15(12)9-4-1-2-5-9/h3,6-9H,1-2,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNWOTDGQXVAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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